molecular formula C13H27ClN2O B2778605 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride CAS No. 1423028-51-6

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride

Cat. No.: B2778605
CAS No.: 1423028-51-6
M. Wt: 262.82
InChI Key: NCHSRMSEANKFEP-UHFFFAOYSA-N
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Description

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O and a molecular weight of 262.82 g/mol It is a hydrochloride salt form of 2-amino-N-cycloheptyl-N-methylpentanamide, which is characterized by the presence of an amino group, a cycloheptyl group, and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride typically involves the following steps:

    Formation of the amide bond: The initial step involves the reaction of cycloheptylamine with methylpentanoyl chloride to form N-cycloheptyl-N-methylpentanamide.

    Introduction of the amino group: The next step involves the introduction of an amino group at the 2-position of the pentanamide moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cycloheptyl-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cycloheptyl and methylpentanamide moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-cycloheptyl-N-methylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHSRMSEANKFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)C1CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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